Anti-Inflammatory NO Inhibition: Dehydrostephanine vs (–)-Stephanine Head-to-Head in RAW264.7 Macrophages
In a direct head-to-head comparison using LPS-activated RAW264.7 murine macrophages, dehydrostephanine exhibited significantly greater potency in suppressing nitric oxide (NO) secretion than its saturated analog (–)-stephanine. Dehydrostephanine achieved a half-maximal NO inhibitory concentration (IC50) of 26.81 ± 0.25 μM, whereas (–)-stephanine failed to reach 50% inhibition at the highest concentration tested, yielding an IC50 > 40 μM [1]. Furthermore, dehydrostephanine at 20–80 μM significantly reduced LPS-induced production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner, demonstrating broad-spectrum suppression of pro-inflammatory mediators beyond NO alone [1]. Cell viability assessed by MTT assay confirmed that these anti-inflammatory effects occurred at non-cytotoxic concentrations [1].
| Evidence Dimension | Nitric oxide (NO) secretion inhibition in LPS-activated RAW264.7 macrophages |
|---|---|
| Target Compound Data | IC50 = 26.81 ± 0.25 μM; significant suppression of TNF-α, IL-1β, IL-6 at 20–80 μM |
| Comparator Or Baseline | (–)-Stephanine: IC50 > 40 μM (did not achieve 50% inhibition at tested concentrations) |
| Quantified Difference | >1.5-fold lower IC50 (i.e., superior potency) for dehydrostephanine; stephanine could not achieve 50% NO inhibition within the tested range |
| Conditions | LPS-activated RAW264.7 murine macrophage cell line; Griess reagent for NO; ELISA for cytokines; MTT viability control |
Why This Matters
For researchers screening anti-inflammatory leads from the Stephania aporphine family, dehydrostephanine demonstrably outperforms (–)-stephanine—the most abundant and frequently co-isolated analog—by a substantial potency margin in the same assay system, directly informing compound prioritization for macrophage-targeted inflammatory disease models.
- [1] Chulrik W, Jansakun C, Chaichompoo W, Hata J, Hiransai P, Chunglok W, Utaipan T, Suksamrarn A, Chunglok W. Dehydrostephanine Isolated from Stephania venosa Possesses Anti-Inflammatory Activity in Lipopolysaccharide-Activated RAW264.7 Macrophages. Walailak Journal of Science and Technology. 2020;17(7):655-664. View Source
